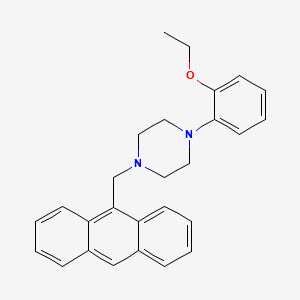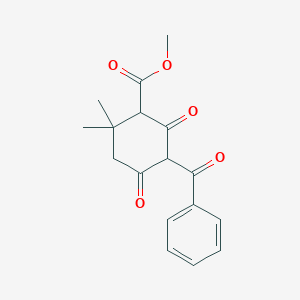
methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as Methyl Benzoylacetate, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of benzoylacetate and is synthesized through a multi-step reaction process. Methyl Benzoylacetate has been found to have a wide range of applications in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate exerts its effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammation, cell proliferation, and apoptosis. This compound Benzoylacetate inhibits the activation of NF-κB, leading to a decrease in the production of inflammatory cytokines and chemokines. This compound also activates the Nrf2 pathway, leading to an increase in the production of antioxidant enzymes.
Biochemical and Physiological Effects
This compound Benzoylacetate has been found to have significant biochemical and physiological effects. This compound has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound Benzoylacetate has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has several advantages for lab experiments. This compound is readily available and can be synthesized through a multi-step reaction process. It has also been found to have significant anti-inflammatory, antioxidant, and anti-tumor properties, making it an ideal compound for the treatment of various diseases. However, this compound Benzoylacetate has some limitations for lab experiments. This compound is unstable under acidic conditions and can undergo hydrolysis, leading to the formation of unwanted by-products. It also has low solubility in water, making it difficult to dissolve in aqueous solutions.
Orientations Futures
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has several potential future directions for scientific research. This compound can be further investigated for its anti-inflammatory, antioxidant, and anti-tumor properties. It can also be synthesized through alternative reaction pathways to improve its stability and solubility. This compound Benzoylacetate can also be used in combination with other compounds to enhance its therapeutic effects. Further research can also be conducted to investigate the safety and toxicity of this compound in vivo. Overall, this compound Benzoylacetate has significant potential for scientific research and can be a promising candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate involves a multi-step reaction process. The first step involves the condensation of benzoyl chloride with acetone to form benzoylacetone. In the second step, benzoylacetone is reacted with methyl chloroformate to form this compound Benzoylacetate. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has been extensively used in scientific research due to its unique properties. This compound has been found to have significant anti-inflammatory and analgesic effects. It has also been found to have potent antioxidant properties, making it an ideal compound for the treatment of oxidative stress-related diseases. This compound Benzoylacetate has also been found to have anti-tumor properties, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-17(2)9-11(18)12(15(20)13(17)16(21)22-3)14(19)10-7-5-4-6-8-10/h4-8,12-13H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKJAPAZNLLACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1C(=O)OC)C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5202301.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5202312.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202322.png)
![N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5202325.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B5202332.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5202333.png)
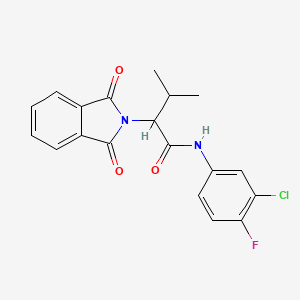
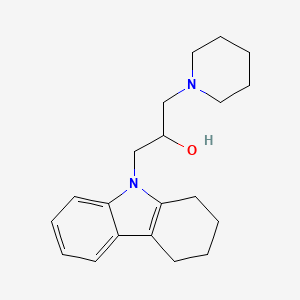
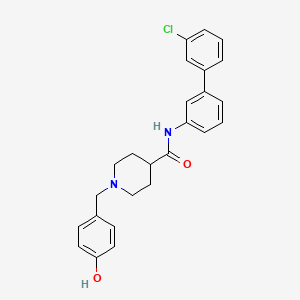
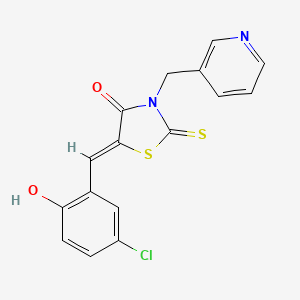
![2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5202373.png)
![1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5202374.png)
